molecular formula C11H9N3O2S B7640572 5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine

5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine

Cat. No. B7640572
M. Wt: 247.28 g/mol
InChI Key: UQGHOXDWNGLMHM-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that contains a furan ring, a thiophene ring, and an oxadiazole ring.

Scientific Research Applications

5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine has potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been shown to have anticancer, antibacterial, and antifungal activities. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions. In material science, this compound has been used as a building block for the synthesis of novel materials.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine varies depending on its application. In anticancer activity, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In antibacterial and antifungal activities, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death. In metal ion detection, this compound acts as a chelating agent, forming a complex with metal ions and emitting fluorescence.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects in various studies. In a study on its anticancer activity, this compound was found to inhibit the growth of cancer cells in vitro and in vivo. In a study on its antibacterial activity, this compound was found to have potent antibacterial activity against Gram-positive bacteria. In a study on its antifungal activity, this compound was found to have potent antifungal activity against Candida albicans. In a study on its metal ion detection, this compound was found to have high selectivity and sensitivity for the detection of copper ions.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine in lab experiments include its versatility, high selectivity, and sensitivity. However, there are also limitations to using this compound, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are many future directions for the research on 5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine. Some potential areas of research include the development of novel anticancer, antibacterial, and antifungal agents based on this compound, the synthesis of new materials using this compound as a building block, and the further study of its mechanism of action and potential toxicity. Additionally, there is potential for the development of new diagnostic tools based on this compound's metal ion detection properties.
In conclusion, this compound is a versatile compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of 5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine can be achieved through a multistep process. The first step involves the synthesis of 2-(furan-2-yl)acetic acid, which is then converted to 2-(furan-2-yl)acetonitrile. The second step involves the synthesis of 2-(thiophen-2-yl)acetonitrile, which is then reacted with 2-(furan-2-yl)acetonitrile in the presence of a catalyst to form this compound.

properties

IUPAC Name

5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c1-4-9(15-5-1)10-13-14-11(16-10)12-7-8-3-2-6-17-8/h1-6H,7H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGHOXDWNGLMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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